Cas no 642491-11-0 ((4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole))

642491-11-0 structure
Nom du produit:(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole)
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) Propriétés chimiques et physiques
Nom et identifiant
-
- F75430
- MFCD34178740
- bis[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane
- bis[2-[(4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl]phenyl]-phenyl-phosphane
- 642491-11-0
- (4S)-4-tert-butyl-2-[2-({2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}(phenyl)phosphanyl)phenyl]-4,5-dihydro-1,3-oxazole
- AKOS040767124
- (4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole)
-
- Piscine à noyau: InChI=1S/C32H37N2O2P/c1-31(2,3)27-20-35-29(33-27)23-16-10-12-18-25(23)37(22-14-8-7-9-15-22)26-19-13-11-17-24(26)30-34-28(21-36-30)32(4,5)6/h7-19,27-28H,20-21H2,1-6H3/t27-,28-/m1/s1
- La clé Inchi: BXNPGTKDUBOISS-VSGBNLITSA-N
- Sourire: CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C(C)(C)C
Propriétés calculées
- Qualité précise: 512.25926542g/mol
- Masse isotopique unique: 512.25926542g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 7
- Complexité: 775
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 43.2Ų
- Le xlogp3: 7.2
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A1371331-250mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 250mg |
$314.0 | 2025-02-20 | |
Ambeed | A1371331-1g |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 1g |
$930.0 | 2025-02-20 | |
Cooke Chemical | BD0982953-100mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 100mg |
RMB 774.40 | 2025-02-20 | |
Ambeed | A1371331-50mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 50mg |
$98.0 | 2025-02-20 | |
1PlusChem | 1P01XDMX-250mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 250mg |
$252.00 | 2024-04-22 | |
abcr | AB593657-250mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole); . |
642491-11-0 | 250mg |
€527.40 | 2024-04-16 | ||
Aaron | AR01XDV9-250mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 250mg |
$206.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1261485-50mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 50mg |
$135 | 2025-02-25 | |
eNovation Chemicals LLC | Y1261485-250mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 250mg |
$250 | 2025-02-25 | |
eNovation Chemicals LLC | Y1261485-50mg |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) |
642491-11-0 | 97% | 50mg |
$135 | 2025-02-27 |
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) Littérature connexe
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
642491-11-0 ((4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole)) Produits connexes
- 2141871-89-6(2-cyclopentylcyclobutan-1-ol)
- 19013-44-6(3-Ethyl-3-methyl-3H-indole)
- 2171540-49-9(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(2-fluoroethoxy)ethylcarbamoyl}propanoic acid)
- 2229588-60-5(2-chloro-1-3-chloro-4-(trifluoromethyl)phenylethan-1-ol)
- 1250335-16-0(N-Cyclobutyl-3-(trifluoromethyl)aniline)
- 325804-49-7(8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide)
- 2229606-00-0(2-Bromo-6-(2-methyloxiran-2-yl)pyridine)
- 186826-60-8(Ethanesulfonyl chloride, 2-chloro-1,1,2-trifluoro-)
- 1213960-28-1((1R)-1-[4-(DIFLUOROMETHYL)PHENYL]ETHYLAMINE)
- 1805456-64-7(3-Chloro-4-fluoropyridine-5-acetonitrile)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:642491-11-0)

Pureté:99%/99%
Quantité:250mg/1g
Prix ($):283.0/837.0